左旋美托咪定
描述
Synthesis Analysis
Levomedetomidine is a stereoisomer of medetomidine . The synthesis of levomedetomidine involves the use of specific enzymes and metabolic pathways . The hepatic clearance of levomedetomidine was predicted to be around 2.7-fold higher compared with dexmedetomidine .Molecular Structure Analysis
The molecular formula of Levomedetomidine is C13H16N2 . It is a small molecule with an average mass of 200.279 Da .Chemical Reactions Analysis
Levomedetomidine is metabolized mainly in the liver into inactive metabolites by glucuronidation and hydroxylation . The metabolism of levomedetomidine involves the action of UDP-glucuronosyl transferase (UGT) enzymes .Physical and Chemical Properties Analysis
Levomedetomidine is a solid substance . Its molecular formula is C13H16N2 and it has a formula weight of 236.7 .科学研究应用
动物药理作用左旋美托咪定的药理活性已在各种动物研究中得到探讨。例如,一项研究发现高剂量的左旋美托咪定增强了心动过缓,并降低了右旋美托咪定在狗中的镇静和镇痛作用 (Kuusela 等人,2001)。另一项研究表明,左旋美托咪定本身没有镇静或镇痛作用,并且与右旋美托咪定相比表现出不同的药代动力学特性 (Kuusela 等人,2000)。
膜相互作用研究一项研究旨在了解右旋美托咪定、可乐定和左旋美托咪定的膜相互作用。研究发现,右旋美托咪定与某些膜的相互作用性比左旋美托咪定更大,表明这些化合物之间的亲脂性和活性存在差异 (Mizogami & Tsuchiya, 2019)。
药代动力学行为在小猎犬中研究了右旋美托咪定作为纯对映异构体与作为外消旋混合物的一部分时,其药代动力学行为。这项研究表明,左旋美托咪定的血浆浓度明显低于右旋美托咪定,表明不同的药代动力学特征 (Levionnois 等人,2022)。
临床效果和立体选择性对美托咪定(包括左旋美托咪定)的立体选择性作用的研究,突出了其与异构体相比不同的中枢作用。例如,与右旋美托咪定不同,左旋美托咪定对血压或儿茶酚氧化电流没有影响 (Hong 等人,1992)。
分析分离和检测一项研究开发并验证了一种手性 LC-MS 方法,用于对马血浆中的美托咪定(包括左旋美托咪定)进行对映异构体拆分。该方法提供了对这些对映异构体的有效分离和检测,说明了其在法医毒理学和药理学中的重要性 (Karakka Kal 等人,2020)。
作用机制
安全和危害
Levomedetomidine is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
属性
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119717-21-4 | |
Record name | Levomedetomidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOMEDETOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。